molecular formula C12H8F4N2O2 B14923625 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14923625
M. Wt: 288.20 g/mol
InChI Key: ATOBQBAILVDPEP-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative with a carboxylic acid group at the 5-position. Its structure features a 2-fluorobenzyl substituent at the 1-position and a trifluoromethyl group at the 3-position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the 2-fluorobenzyl moiety may influence receptor binding and pharmacokinetics . It serves as a key intermediate in synthesizing pharmacologically active agents, such as razaxaban (a factor Xa inhibitor) and insecticidal compounds .

Properties

Molecular Formula

C12H8F4N2O2

Molecular Weight

288.20 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8F4N2O2/c13-8-4-2-1-3-7(8)6-18-9(11(19)20)5-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20)

InChI Key

ATOBQBAILVDPEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorobenzyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include halides, amines, and thiols.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the discovery of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-5-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogs:

Structural Variations and Substituent Effects

1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Substituents: 3-Cyanophenyl at 1-position. Molecular weight: 281.19 g/mol .

1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Substituents : 2-Methoxyphenyl at 1-position.
  • Impact : The methoxy group enhances electron-donating properties, which may alter binding affinity in enzyme targets. Lower lipophilicity compared to the fluorobenzyl analog .

1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

  • Substituents : Chloropyridinyl at 1-position.
  • Impact : The pyridinyl ring introduces nitrogen-based hydrogen bonding, improving interactions with metalloenzymes. This compound is a key intermediate for insecticides (e.g., DP-23) .

1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Substituents : Thiazole ring fused with fluorophenyl.
  • Impact : The thiazole moiety increases rigidity and may enhance selectivity for kinase targets. Higher molecular weight (385.3 g/mol) compared to the benzyl analog .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL) Bioactivity Example
1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ~330.25 2-Fluorobenzyl, CF₃ 2.8 <0.1 (aqueous) Factor Xa inhibition
1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 281.19 3-Cyanophenyl, CF₃ 1.9 0.5 Not reported
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 335.70 Chloropyridinyl, CF₃ 3.2 <0.1 Ryanodine receptor activation
1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 316.28 2-Methoxyphenyl, CF₃ 2.5 0.2 Antiviral activity (hypothetical)

*LogP values estimated via computational models.

Key Research Findings

Trifluoromethyl Group Role : The CF₃ group enhances metabolic stability and binding to hydrophobic pockets in enzymes (e.g., factor Xa), as seen in razaxaban derivatives .

Fluorobenzyl vs. Methoxyphenyl : Fluorobenzyl derivatives exhibit higher plasma protein binding due to increased lipophilicity, whereas methoxyphenyl analogs may suffer from faster hepatic clearance .

Insecticidal Activity: Chloropyridinyl-substituted pyrazoles (e.g., DP-23) show potent activity as ryanodine receptor modulators, highlighting the importance of heteroaromatic substituents .

Biological Activity

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole class, noted for its unique structural features that enhance its biological activity. The presence of both fluorine and trifluoromethyl groups contributes to its lipophilicity and potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C12H10F4N2O2C_{12}H_{10}F_{4}N_{2}O_{2} and a molecular weight of approximately 302.22 g/mol. Its structure includes a pyrazole ring substituted with a 2-fluorobenzyl group and a trifluoromethyl group. This configuration is significant for enhancing the compound's binding affinity to specific receptors and enzymes.

PropertyValue
Molecular FormulaC12H10F4N2O2C_{12}H_{10}F_{4}N_{2}O_{2}
Molecular Weight302.22 g/mol
Key Functional GroupsCarboxylic acid, Trifluoromethyl, Fluorobenzyl

The biological activity of 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the binding affinity, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects.

Interaction Studies

Studies have demonstrated that this compound can effectively bind to various enzymes and receptors, influencing their activity. For example, the compound shows significant inhibitory activity against certain kinases, which are crucial in cancer signaling pathways.

Biological Activity Findings

Research indicates that 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits promising biological activities, including:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines.
  • Enzyme Inhibition : It has been reported to inhibit specific kinases involved in tumor growth, with IC50 values indicating effective potency.
Biological ActivityIC50 (µM)
DRAK1 Inhibition0.14
FLT3 Kinase Inhibition3.19

Case Studies

Several studies have explored the biological activity of this compound:

  • Antiproliferative Effects : A study showed that treatment with 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid resulted in significant growth inhibition in MV4-11 leukemia cells, indicating its potential as an anticancer agent.
    • Mechanism : The compound induced apoptosis and cell cycle arrest at the G1 phase.
  • Kinase Inhibition Studies : Another research effort focused on its inhibitory effects on FLT3 kinase, revealing that it effectively reduced phosphorylation levels associated with cancer progression.
    • Results : The compound displayed an IC50 value of 7.89 nM against FLT3, showcasing its strong inhibitory capacity.

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